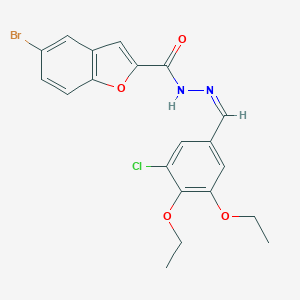![molecular formula C21H11BrCl2N2O4S B302612 5-({4-bromo-5-[(4-chlorophenyl)sulfanyl]-2-furyl}methylene)-1-(4-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B302612.png)
5-({4-bromo-5-[(4-chlorophenyl)sulfanyl]-2-furyl}methylene)-1-(4-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-({4-bromo-5-[(4-chlorophenyl)sulfanyl]-2-furyl}methylene)-1-(4-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is a chemical compound that has been the subject of extensive research due to its potential therapeutic applications. This compound is also known as BCS-1771 or BRD-K57396667.
Wirkmechanismus
The exact mechanism of action of BCS-1771 is not fully understood. However, it has been suggested that it may act by inhibiting key enzymes involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
BCS-1771 has been shown to have a range of biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. It also has been found to reduce blood glucose levels and improve insulin sensitivity in diabetic animals.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using BCS-1771 in lab experiments is its potential therapeutic applications. However, one limitation is that the compound is not readily available and requires specialized synthesis methods.
Zukünftige Richtungen
There are several future directions for research on BCS-1771. One potential area of research is to investigate its potential as a therapeutic agent in cancer treatment. Another area of research could be to explore its anti-inflammatory and anti-diabetic effects in more detail. Additionally, further studies could be conducted to elucidate the exact mechanism of action of BCS-1771.
Synthesemethoden
The synthesis of BCS-1771 involves the reaction of 4-bromo-5-[(4-chlorophenyl)sulfanyl]-2-furfural with 4-chlorophenylhydrazine in the presence of acetic acid. The resulting compound is then treated with acetic anhydride to yield the final product.
Wissenschaftliche Forschungsanwendungen
BCS-1771 has been found to have potential therapeutic applications in various diseases such as cancer, diabetes, and inflammation. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. In animal studies, BCS-1771 has demonstrated anti-inflammatory and anti-diabetic effects.
Eigenschaften
Produktname |
5-({4-bromo-5-[(4-chlorophenyl)sulfanyl]-2-furyl}methylene)-1-(4-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione |
|---|---|
Molekularformel |
C21H11BrCl2N2O4S |
Molekulargewicht |
538.2 g/mol |
IUPAC-Name |
(5E)-5-[[4-bromo-5-(4-chlorophenyl)sulfanylfuran-2-yl]methylidene]-1-(4-chlorophenyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C21H11BrCl2N2O4S/c22-17-10-14(30-20(17)31-15-7-3-12(24)4-8-15)9-16-18(27)25-21(29)26(19(16)28)13-5-1-11(23)2-6-13/h1-10H,(H,25,27,29)/b16-9+ |
InChI-Schlüssel |
TUPHHVJZWJBADF-CXUHLZMHSA-N |
Isomerische SMILES |
C1=CC(=CC=C1N2C(=O)/C(=C/C3=CC(=C(O3)SC4=CC=C(C=C4)Cl)Br)/C(=O)NC2=O)Cl |
SMILES |
C1=CC(=CC=C1N2C(=O)C(=CC3=CC(=C(O3)SC4=CC=C(C=C4)Cl)Br)C(=O)NC2=O)Cl |
Kanonische SMILES |
C1=CC(=CC=C1N2C(=O)C(=CC3=CC(=C(O3)SC4=CC=C(C=C4)Cl)Br)C(=O)NC2=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-{2-[(2-morpholin-4-yl-2-oxoethyl)sulfanyl]-1,3-benzothiazol-6-yl}acetamide](/img/structure/B302530.png)
![2-[(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-{2-[(2-morpholin-4-yl-2-oxoethyl)sulfanyl]-1,3-benzothiazol-6-yl}acetamide](/img/structure/B302531.png)
![N-(2-{[2-(diethylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-[(5-{3-nitrophenyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B302533.png)
![N-[2-[2-(diethylamino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]-2-[[5-(phenoxymethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B302538.png)
![N-(2-{[2-(diethylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B302539.png)
![N-(2-{[2-(diethylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-[(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B302540.png)
![4-butoxy-N-{2-[(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B302543.png)
![5-bromo-N'-{3-chloro-4-[(2-cyanobenzyl)oxy]-5-ethoxybenzylidene}-1-benzofuran-2-carbohydrazide](/img/structure/B302545.png)
![N'-[3-bromo-5-ethoxy-4-(1-naphthylmethoxy)benzylidene]-1-benzofuran-2-carbohydrazide](/img/structure/B302546.png)
![5-bromo-N'-[3-bromo-4-(2-naphthylmethoxy)benzylidene]-1-benzofuran-2-carbohydrazide](/img/structure/B302547.png)

![N'-({1-[4-(1-adamantyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-5-bromo-1-benzofuran-2-carbohydrazide](/img/structure/B302549.png)
![N'-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1-benzofuran-2-carbohydrazide](/img/structure/B302550.png)
![N'-{[1-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-benzofuran-2-carbohydrazide](/img/structure/B302552.png)